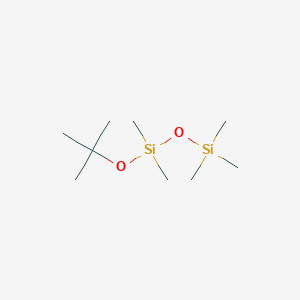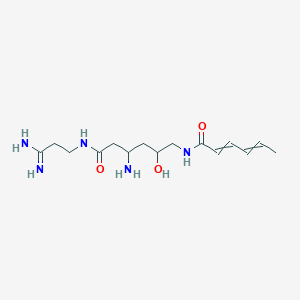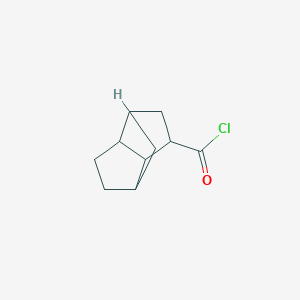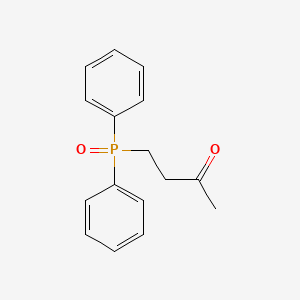
1-tert-Butoxy-1,1,3,3,3-pentamethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, (1,1-dimethylethoxy)pentamethyl- (9CI) is an organosilicon compound with the molecular formula C₇H₂₀OSi₂. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This particular compound is characterized by its pentamethyl-disiloxane structure with an additional 1,1-dimethylethoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disiloxane, (1,1-dimethylethoxy)pentamethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction, where a silane compound reacts with an unsaturated compound in the presence of a catalyst. For example, the reaction between trimethylsilane and 1,1-dimethylethoxyethene in the presence of a platinum catalyst can yield the desired disiloxane compound .
Industrial Production Methods
In industrial settings, the production of disiloxane, (1,1-dimethylethoxy)pentamethyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Disiloxane, (1,1-dimethylethoxy)pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disiloxane, (1,1-dimethylethoxy)pentamethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: The compound is employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of disiloxane, (1,1-dimethylethoxy)pentamethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound provide it with unique reactivity, allowing it to participate in a variety of chemical reactions. The compound’s hydrophobic nature also makes it useful in applications where water repellency is desired .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: Another member of the siloxane family with similar properties but lacks the 1,1-dimethylethoxy group.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.
Decamethylcyclopentasiloxane: Another cyclic siloxane with a larger ring structure.
Uniqueness
Disiloxane, (1,1-dimethylethoxy)pentamethyl- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethylethoxy group differentiates it from other siloxanes, providing it with unique applications in various fields .
Properties
CAS No. |
10108-37-9 |
|---|---|
Molecular Formula |
C9H24O2Si2 |
Molecular Weight |
220.46 g/mol |
IUPAC Name |
dimethyl-[(2-methylpropan-2-yl)oxy]-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24O2Si2/c1-9(2,3)10-13(7,8)11-12(4,5)6/h1-8H3 |
InChI Key |
DLWYFQZKABMBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)

![1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086964.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086972.png)


![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)
